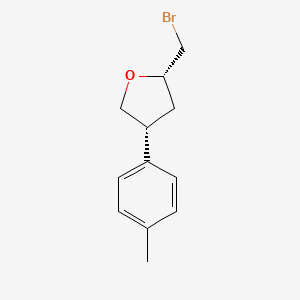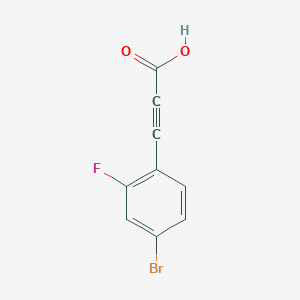
3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid is a chemical compound with the molecular formula C9H4BrFO2 and a molecular weight of 243.03 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a prop-2-ynoic acid group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and propargyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction known as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include palladium catalysts, copper co-catalysts, bases like triethylamine, and oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The prop-2-ynoic acid group can participate in reactions that modify the compound’s activity and properties .
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid can be compared with similar compounds such as:
4-Bromo-2-fluorocinnamic acid: Similar in structure but with a different functional group.
3-(4-Bromobenzoyl)prop-2-enoic acid: Another compound with a bromine atom on the phenyl ring but different functional groups.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: Similar in having both bromine and fluorine atoms but with different ester functional groups.
Eigenschaften
Molekularformel |
C9H4BrFO2 |
|---|---|
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
3-(4-bromo-2-fluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13) |
InChI-Schlüssel |
RFLLEBJDPCEFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)

![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)
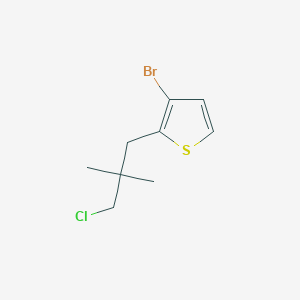

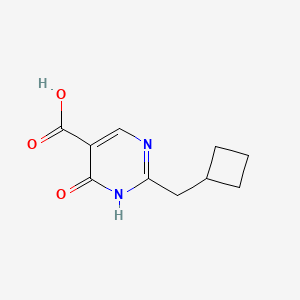

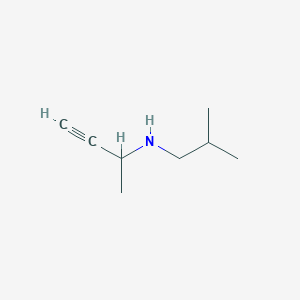
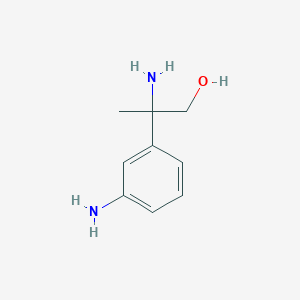
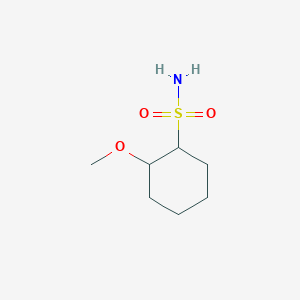
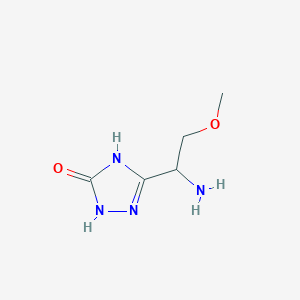

![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
